Octapeptide-2
Overview
Description
Octapeptide-2 is a synthetic peptide primarily used in cosmetic products for skin and hair care. It is known for its anti-aging properties and hair growth stimulation, acting on cellular mechanisms to promote the health and regeneration of the skin and hair follicles . This compound is also referred to as Prohairlin-β4 and is derived from human thymosin β-4, exhibiting similar biological activity but with higher stability and skin permeation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Octapeptide-2 is synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically starts with the attachment of the first amino acid to the resin, followed by repeated cycles of deprotection and coupling reactions to elongate the peptide chain. The final product is cleaved from the resin and purified .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale SPPS, utilizing automated peptide synthesizers to ensure high yield and purity. The process includes rigorous quality control measures such as high-performance liquid chromatography (HPLC) and mass spectrometry to confirm the identity and purity of the peptide .
Chemical Reactions Analysis
Types of Reactions: Octapeptide-2 undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine residues.
Substitution: Amino acid residues in this compound can be substituted to modify its properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HCTU in the presence of a base such as collidine.
Major Products:
Oxidation: Methionine sulfoxide.
Reduction: Restored methionine residues.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
Octapeptide-2 has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cell signaling and protein interactions.
Medicine: Explored for its potential in promoting hair growth and skin regeneration, making it a valuable ingredient in cosmetic and dermatological products
Industry: Utilized in the formulation of high-end hair growth-stimulating shampoos, masks, and serums.
Mechanism of Action
Octapeptide-2 promotes hair growth by boosting follicle stem cell development and activity. It speeds up cell migration in hair follicles and inhibits apoptosis, thereby reinforcing hair and providing a healthy shine. Additionally, it inhibits protease production, restoring hair growth, and stimulates the synthesis of collagen, elastin, and fibronectin by fibroblasts .
Comparison with Similar Compounds
Thymosin β-4: A naturally occurring peptide with similar biological activity but lower stability and skin permeation compared to Octapeptide-2.
Angiotensin II: An octapeptide involved in regulating blood pressure, with different biological functions compared to this compound.
Uniqueness: this compound stands out due to its enhanced stability, prolonged action, and higher skin permeation compared to its natural counterpart, thymosin β-4. These properties make it more effective in cosmetic applications for promoting hair growth and skin regeneration .
Properties
IUPAC Name |
(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H78N12O14/c1-22(2)21-30(52-35(60)25(46)11-5-8-18-43)39(64)49-26(12-6-9-19-44)36(61)48-27(13-7-10-20-45)37(62)53-33(23(3)55)40(65)50-28(15-17-32(58)59)38(63)54-34(24(4)56)41(66)51-29(42(67)68)14-16-31(47)57/h22-30,33-34,55-56H,5-21,43-46H2,1-4H3,(H2,47,57)(H,48,61)(H,49,64)(H,50,65)(H,51,66)(H,52,60)(H,53,62)(H,54,63)(H,58,59)(H,67,68)/t23-,24-,25+,26+,27+,28+,29+,30+,33+,34+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFSRAUPLWPVHY-XJFPVSOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCCN)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H78N12O14 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
975.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.